molecular formula C5H11N B1359813 3-Methylcyclobutan-1-amine CAS No. 20826-77-1

3-Methylcyclobutan-1-amine

Cat. No.: B1359813
CAS No.: 20826-77-1
M. Wt: 85.15 g/mol
InChI Key: GNHDRVDLNQEOPA-UHFFFAOYSA-N
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Description

3-Methylcyclobutan-1-amine is an organic compound with the molecular formula C5H11N It is a primary amine, characterized by a cyclobutane ring substituted with a methyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylcyclobutan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a suitable cyclobutane derivative. For instance, starting with 3-methylcyclobutanone, reductive amination can be employed using ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Methylcyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methylcyclobutan-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism by which 3-Methylcyclobutan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes or the binding affinity of receptors. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

    Cyclobutanamine: Lacks the methyl substitution, making it less sterically hindered.

    3-Methylcyclopentan-1-amine: Contains a larger ring, which affects its chemical reactivity and biological activity.

    N-Methylcyclobutanamine: The methyl group is attached to the nitrogen, altering its electronic properties and reactivity.

Uniqueness: 3-Methylcyclobutan-1-amine is unique due to its specific ring size and substitution pattern, which confer distinct steric and electronic properties. These features influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-methylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4-2-5(6)3-4/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHDRVDLNQEOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634901
Record name 3-Methylcyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89381-06-6, 20826-77-1
Record name 3-Methylcyclobutanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89381-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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